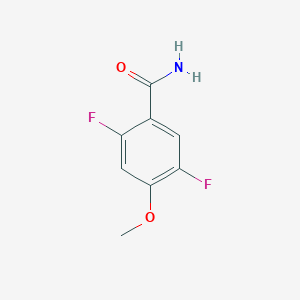

2,5-Difluoro-4-methoxybenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

2,5-difluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDDPQHVPBQFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,5 Difluoro 4 Methoxybenzamide and Its Derivatives

Established Synthetic Routes to 2,5-Difluoro-4-methoxybenzamide

The construction of this compound typically involves a convergent synthesis strategy where pre-functionalized precursors are combined. The primary disconnection is at the amide bond, suggesting the final step is often an amidation reaction.

Amidation Reactions for Benzamide (B126) Moiety Formation

The most direct and established method for synthesizing this compound is through the amidation of its corresponding carboxylic acid, 2,5-Difluoro-4-methoxybenzoic acid sigmaaldrich.comscbt.com. This transformation can be achieved through several reliable methods:

Acyl Halide Formation: The carboxylic acid is first converted to a more reactive acyl chloride or acyl fluoride. Treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the acyl chloride. Subsequently, reaction with ammonia or an ammonium salt provides the primary amide. A one-pot method for converting benzoic acid to benzoyl fluoride and then to the amide using reagents like PPh₃, N-bromosuccinimide, and a germanium amide (Ph₃GeNMe₂) has also been described, proceeding through a sigma bond metathesis pathway rsc.org.

Direct Amidation with Coupling Reagents: A wide array of coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and an amine source, avoiding the need to isolate a reactive intermediate. Reagents such as 1,1'-Carbonyldiimidazole (CDI), N,N'-Dicyclohexylcarbodiimide (DCC), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are commonly employed.

Catalytic Direct Amidation: Modern methods focus on the use of catalysts to directly form the amide bond from the carboxylic acid and amine, releasing water as the only byproduct. Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have shown high efficacy for the amidation of various carboxylic acids, including benzoic acid derivatives, by activating the carbonyl group via Lewis acid sites researchgate.net. Similarly, Titanium(IV) fluoride (TiF₄) has been identified as an effective catalyst for the direct amidation of aromatic carboxylic acids researchgate.net. These methods offer advantages in terms of atom economy and catalyst reusability.

Introduction of Fluorine Atoms via Selective Fluorination Strategies

The introduction of fluorine atoms onto the aromatic ring is a critical step that can be performed at various stages of the synthesis. Selective electrophilic fluorination is a common strategy.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of electron-rich aromatic rings. The mechanism is believed to proceed via a single electron transfer (SET) from the aromatic substrate to Selectfluor® rsc.org. The regioselectivity is governed by the electronic properties of the existing substituents on the ring. For a precursor like 4-methoxybenzamide, the methoxy (B1213986) group is an ortho-, para-directing activator, while the amide group is a meta-directing deactivator. The precise timing of the fluorination step relative to the installation of other functional groups is crucial for achieving the desired 2,5-difluoro substitution pattern.

Radical Fluorination: Recent advancements have explored radical fluorination pathways. For instance, N-F reagents can transfer a fluorine atom to a carbon-centered radical . While often applied to benzylic positions, radical approaches for aromatic C-H fluorination are an emerging field.

Methoxy Group Installation and Modification

The methoxy group is typically introduced onto the aromatic ring via nucleophilic aromatic substitution (SNAr) or is present in the starting material.

Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor with a good leaving group (e.g., another halogen) at the 4-position is available, the methoxy group can be installed by reaction with sodium methoxide. The presence of activating groups, such as fluorine atoms, on the ring facilitates this reaction.

Use of Pre-functionalized Starting Materials: A more common approach is to begin with a commercially available or readily synthesized precursor that already contains the methoxy group. For example, syntheses could start from 1,4-difluoro-2,5-dimethoxybenzene, which can serve as a precursor for benzyne-based reactions, indicating the stability and accessibility of such fluorinated methoxy-aromatics researchgate.net.

Advanced Synthetic Approaches and Novel Route Development

Beyond classical methods, modern synthetic chemistry offers powerful tools for C-H functionalization and cycloaddition reactions, enabling novel and efficient routes to complex benzamide derivatives.

Transition Metal-Catalyzed C-H Activation in Benzamide Synthesis (e.g., Rhodium-catalyzed)

Transition metal catalysis, particularly with rhodium, has revolutionized the synthesis of substituted benzamides by enabling the direct functionalization of otherwise inert C-H bonds. The amide directing group plays a crucial role in these transformations.

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective for ortho-C-H activation of benzamides researchgate.netnih.govnih.gov. The general mechanism involves the coordination of the amide's carbonyl oxygen to the rhodium center, followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. This intermediate can then react with various coupling partners.

Key Transformations:

Annulation with Diazo Compounds: Rh(III)-catalyzed C-H activation of benzamides allows for cyclization with diazo compounds to construct C-C and C-O bonds, providing a facile route to isocoumarins and α-pyrones under mild conditions and without added oxidants researchgate.netnih.gov.

Coupling with Benzoxazinanones: Chemodivergent annulation between benzamides and benzoxazinanones can be achieved via Rh(III)-catalyzed C-H activation, leading to functionalized 1,8-naphthyridines or isoindolinones, with the product selectivity being controlled by the substrate acs.org.

Asymmetric C-H Activation: The development of chiral CpRh(III) catalysts has enabled asymmetric C-H activation reactions. For instance, the reaction of N-methoxybenzamides with quinones can produce chiral tricyclic hydrophenanthridinone scaffolds with high enantioselectivity nih.gov.

The table below summarizes representative conditions for Rh(III)-catalyzed C-H activation reactions involving benzamides.

| Benzamide Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Boc-Protected Benzamide | Diazo Compound | [CpRhCl₂]₂, AgSbF₆, Cs₂CO₃ | Isocoumarin | nih.gov |

| N-Methoxybenzamide | Quinone | Chiral CpRh(III) | Hydrophenanthridinone | nih.gov |

| N-H Benzamide | Benzoxazinanone | [CpRh(OAc)₂]₂, NaOAc | 1,8-Naphthyridine | acs.org |

Cycloaddition Reactions Involving Fluorinated Benzamides (e.g., Rhodium-catalyzed [4+3] Annulation)

Cycloaddition reactions are a powerful tool for rapidly building molecular complexity. Rhodium catalysis can facilitate formal cycloadditions that are otherwise challenging.

A rhodium-catalyzed [4+3] cycloaddition reaction between N-methoxybenzamides and gem-difluorocyclopropenes has been developed researchgate.net. In this transformation, the N-methoxybenzamide acts as a four-atom component following C-H activation. The reaction proceeds through a sequence involving C-H activation, insertion of the cyclopropene, ring-opening, and reductive elimination to form a seven-membered ring system. Such methodologies provide efficient access to complex, fluorinated heterocyclic scaffolds that would be difficult to synthesize using conventional methods.

Similarly, rhodium catalysis has been employed for [4+3] annulations of other substrates, such as the cyclization of NH-sulfoximines with α,β-unsaturated ketones to yield 1,2-benzothiazepine 1-oxides, demonstrating the versatility of this approach acs.org.

The table below outlines key features of Rhodium-catalyzed annulation reactions.

| Substrate 1 | Substrate 2 | Reaction Type | Catalyst | Product Core | Reference |

|---|---|---|---|---|---|

| N-Methoxybenzamide | gem-Difluorocyclopropene | Formal [4+3] Annulation | Rhodium(III) | Seven-membered heterocycle | researchgate.net |

| NH-Sulfoximine | α,β-Unsaturated Ketone | [4+3] Annulation | Cp*Rh(III) | 1,2-Benzothiazepine 1-oxide | acs.org |

| N-Methoxybenzamide | 1,3-Enyne | Oxidative Annulation | Rhodium/Copper | Nitrogen or Oxygen Heterocycles | colab.ws |

Difluoromethylation and Related Fluorine Introduction Techniques

The difluoromethyl group (CF2H) is a significant substituent in medicinal chemistry, often considered a bioisostere of hydroxyl or thiol groups, and can act as a lipophilic hydrogen bond donor. wiley-vch.de The introduction of a CF2H group onto an aromatic core like this compound can further modulate its physicochemical and biological properties. While direct C-H difluoromethylation of the pre-existing aromatic ring is challenging, various methods exist for introducing this group into aromatic systems, which could be adapted for derivatives of this compound.

Modern approaches to aromatic difluoromethylation include:

Transition-Metal-Catalyzed Cross-Coupling: This is a highly efficient strategy. For instance, aryl iodides can undergo copper-catalyzed cross-coupling with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene. acs.org This multi-step sequence provides a viable route to installing a CF2H group. acs.org

Photocatalytic Methods: Visible-light photocatalysis offers a mild and environmentally benign approach for difluoromethylation reactions on (hetero)aromatic substrates. mdpi.comnih.gov These methods often utilize radical precursors to generate the difluoromethyl radical (•CF2H).

Deoxofluorination: A conventional method involves the deoxofluorination of an aromatic aldehyde using reagents like diethylaminosulfur trifluoride (DAST). wiley-vch.de This would require a synthetic precursor to this compound that also possesses an aldehyde functionality.

Direct Radical Difluoromethylation: Reagents have been developed that act as sources for the difluoromethyl radical, which can then be added to aromatic systems, often under photocatalytic conditions. mdpi.com

The choice of method would depend on the desired position of the difluoromethyl group and the compatibility of the reagents with the existing difluoro-methoxy-benzamide structure.

Table 1: Selected Methods for Aromatic Difluoromethylation

| Method | Reagents/Catalysts | Precursor Requirement | Key Features |

|---|---|---|---|

| Cross-Coupling & Decarboxylation | Aryl iodide, α-silyldifluoroacetates, Copper catalyst, KF acs.org | Aryl iodide derivative | Stepwise conversion of iodo to CF2H group. acs.org |

| Photocatalytic C-H Difluoromethylation | Visible light photocatalyst, CF2H radical source mdpi.comnih.gov | Aromatic C-H bond | Mild conditions, late-stage functionalization. mdpi.comnih.gov |

| Deoxofluorination | DAST, SF4 wiley-vch.demdpi.com | Aromatic aldehyde | Converts aldehyde directly to CF2H group. |

| Enantioselective Nucleophilic Difluoromethylation | PhSO2CF2H, Chiral quaternary ammonium salt catalyst nih.gov | Aromatic aldehyde | Catalytic, enantioselective introduction of CF2H group. nih.gov |

Derivatization Strategies for Structural Modification

Structural modification of the this compound core is crucial for optimizing its properties for various applications. Key strategies include reactions at the amide nitrogen and transformations of the amide group into heterocyclic bioisosteres.

The nitrogen atom of the primary amide in this compound is a key site for derivatization through alkylation and acylation.

N-Alkylation: The introduction of alkyl groups on the amide nitrogen can significantly alter the molecule's steric and electronic properties, lipophilicity, and hydrogen-bonding capacity.

With Alcohols: Transition metal catalysts, such as those based on cobalt or palladium, can facilitate the N-alkylation of benzamides using alcohols as alkylating agents. nih.govchemrxiv.org These reactions often proceed through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then condenses with the amide, followed by reduction of the resulting imine intermediate. chemrxiv.org

With Alkyl Halides: N-alkylation can also be achieved using alkyl halides under basic conditions, often with the aid of a phase-transfer catalyst to improve reactivity. escholarship.org

N-Acylation: Acylation of the amide nitrogen leads to the formation of imides. This transformation replaces the N-H proton with an acyl group, which acts as a hydrogen bond acceptor and can influence the molecule's conformation and metabolic stability.

With Acyl Chlorides/Anhydrides: The most common method for N-acylation involves reacting the amide with an acyl chloride or anhydride, typically in the presence of a base. semanticscholar.org

Using N-Acylbenzotriazoles: N-acylbenzotriazoles serve as efficient, neutral acylating agents for the synthesis of N-acylsulfonamides and can be applied to the acylation of amides. nih.govsemanticscholar.org

Table 2: Representative N-Alkylation and N-Acylation Reactions for Benzamides

| Transformation | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alcohols | Cobalt or Palladium nanoparticles, Base (e.g., KOH, Cs2CO3) nih.govchemrxiv.org | Secondary/Tertiary Amide |

| N-Alkylation | Alkyl Halides | Base (e.g., K3PO4), Phase-transfer catalyst escholarship.org | Secondary/Tertiary Amide |

| N-Acylation | Acyl Chlorides | Base (e.g., Pyridine) semanticscholar.org | Imide |

| N-Acylation | N-Acylbenzotriazoles | Base (e.g., NaH) semanticscholar.org | Imide |

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. The amide group of this compound can be replaced by various five-membered heterocyclic rings. drughunter.com

Oxadiazoles: The 1,3,4-oxadiazole and 1,2,4-oxadiazole rings are common amide bioisosteres. ijresm.com Synthesis of 1,3,4-oxadiazoles can be achieved from the corresponding benzoic acid (derived from hydrolysis of the benzamide) by condensation with a hydrazide, followed by oxidative cyclization. organic-chemistry.org Alternatively, aroyl hydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org The synthesis of 1,2,4-oxadiazoles often involves the cyclization of an O-acyl amidoxime intermediate, which can be formed from a nitrile (obtainable from the benzamide via dehydration). nih.govnih.gov

Triazoles: The 1,2,4-triazole ring is another effective amide bioisostere. drughunter.com A common synthetic route involves the reaction of a nitrile with a hydrazide, which can be performed under microwave conditions. scipublications.com Copper-catalyzed one-pot methods can also prepare 3,5-disubstituted-1,2,4-triazoles from an amide and a nitrile. frontiersin.orgnih.gov The 1,2,3-triazole ring is typically synthesized via the Huisgen cycloaddition reaction between an azide and a terminal alkyne. nih.gov

Benzothiazoles: Benzothiazoles can be synthesized by the condensation of 2-aminothiophenol with carboxylic acids, acyl chlorides, or aldehydes. semanticscholar.orgmdpi.com Therefore, 2,5-Difluoro-4-methoxybenzoic acid (from hydrolysis of the amide) or the corresponding aldehyde could serve as a precursor for incorporating this heterocyclic system. mdpi.comekb.eg

In the design of complex bioactive molecules, this compound can serve as a core scaffold or a pharmacophoric element. The connection of this core to other molecular fragments via linkers, and the modification of its own substituents (side chains), are critical for optimizing biological activity.

Side Chain Modification: The substituents on the aromatic ring of this compound—the two fluorine atoms and the methoxy group—are considered side chains. The modification of these groups can fine-tune electronic properties, metabolic stability, and binding interactions. For instance, the position and nature of substituents on the benzamide ring of dopamine receptor ligands have been shown to mediate interactions with the receptor. nih.gov Further functionalization or modification of these side chains is a key strategy in structure-activity relationship (SAR) studies to improve a compound's profile.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms for the derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes.

The synthetic transformations discussed above proceed through distinct pathways involving key reactive intermediates.

Oxadiazole Formation: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acids and hydrazides proceeds through the formation of an N-acylhydrazide (or diacylhydrazine) intermediate. This intermediate then undergoes acid- or base-catalyzed cyclodehydration to form the stable, aromatic oxadiazole ring.

Triazole Formation: The copper-catalyzed synthesis of 1,2,3-triazoles from azides and alkynes (CuAAC "click" chemistry) involves the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate before reductive elimination yields the triazole product and regenerates the catalyst. nih.gov The synthesis of 1,2,4-triazoles from amides and nitriles can proceed via a cascade addition-oxidation-cyclization mechanism, where intermediates include amidines and other nitrogen-containing species that cyclize before oxidation to the aromatic triazole. frontiersin.org

N-Alkylation of Amides: The mechanism for transition-metal-catalyzed N-alkylation of amides with alcohols, known as the "borrowing hydrogen" pathway, involves several key steps. The metal catalyst first dehydrogenates the alcohol to form an aldehyde and a metal-hydride species. The amide then undergoes condensation with the in situ-generated aldehyde to form an enamine or imine intermediate. Finally, the metal-hydride species reduces this intermediate to afford the N-alkylated amide and regenerate the active catalyst. nih.gov

Analysis of Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving N-methoxybenzamide derivatives is critically influenced by the directing group and the electronic properties of the aromatic ring. In rhodium(III)-catalyzed C-H activation and coupling reactions with alkenes like 2,2-difluorovinyl tosylate, the N-methoxyamide group serves as an effective directing group, guiding the catalytic metal to the ortho C-H bond.

The origin of regioselectivity in the migratory insertion of the alkene into the Rh-C bond has been investigated through computational methods, specifically Density Functional Theory (DFT) studies on the rhodacycle intermediate. snnu.edu.cnacs.org The analysis of the transition states for the insertion process reveals the factors that determine which carbon of the alkene bonds with the aryl ring.

Key Findings on Regioselectivity:

Directing Group Dominance: The primary factor governing regioselectivity is the ortho-directing capability of the N-methoxyamide group, which leads to the formation of a five-membered rhodacycle intermediate.

Electronic Effects: The substitution pattern on the benzamide ring can influence the rate of C-H activation. Electron-rich benzamides have been observed to react faster, indicating that the electronic nature of the substrate impacts the catalytic cycle. snnu.edu.cn

Stereoselectivity: In the formation of subsequent products, such as monofluorinated alkenes, the reaction can proceed with high stereoselectivity. For instance, the elimination of a fluorine atom from the intermediate has been shown to preferentially form the Z-alkene. snnu.edu.cn

Detailed stereoselective studies specifically for this compound are not available. The principles of asymmetric synthesis would typically involve the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in reactions involving the amide or transformations of its derivatives.

Kinetic Studies and Turnover-Limiting Steps

Kinetic and mechanistic studies on the reactions of N-methoxybenzamides provide crucial information about the rate-determining steps of the catalytic cycle. For the rhodium(III)-catalyzed C-H activation and coupling, a combination of experimental kinetics and computational studies has been employed to elucidate the reaction mechanism. snnu.edu.cnacs.org

A significant deuterium kinetic isotope effect (KIE) is a common tool to identify whether C-H bond cleavage is involved in the rate-determining step. Studies on related N-methoxybenzamides in palladium-catalyzed aerobic oxidative C–H imidoylation reactions revealed a large KIE (kH/kD = 6.7), supporting that C–H activation is indeed the turnover-limiting step in that specific transformation. nih.gov

In the context of the rhodium-catalyzed coupling of N-methoxybenzamides with 2,2-difluorovinyl tosylate, both experimental and DFT studies concluded that the migratory insertion of the alkene into the rhodacycle intermediate is the turnover-limiting step. acs.org This step has the highest energy barrier in the catalytic cycle.

The table below summarizes the key findings from mechanistic studies on related benzamide derivatives.

| Mechanistic Aspect | Finding | Methodology | Implication for Derivatives |

| Directing Group | N-methoxyamide directs ortho C-H activation. | Experimental (Product Analysis) | Predictable site of initial functionalization. |

| Regioselectivity Origin | Governed by the transition state of alkene insertion into the metal-carbon bond. | Computational (DFT) | Allows for rationalization of isomer formation. |

| Turnover-Limiting Step | Migratory insertion of the alkene. acs.org | Experimental & Computational (DFT) | Reaction kinetics are controlled by this step, not C-H activation. |

| Kinetic Isotope Effect | Significant KIE observed in some Pd-catalyzed reactions, indicating C-H activation is rate-limiting in those systems. nih.gov | Experimental (Rate Measurement) | The rate-limiting step can be dependent on the specific catalytic system. |

These findings from related systems suggest that for derivatives of this compound, the N-amide functional group would be expected to direct ortho-C-H functionalization. The specific kinetics and turnover-limiting step would depend on the reaction type and catalyst system employed, but for reactions involving alkene insertion, this step is a likely candidate for the rate-determining event. acs.org

Advanced Spectroscopic and Structural Characterization of 2,5 Difluoro 4 Methoxybenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,5-Difluoro-4-methoxybenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for an unambiguous structural assignment.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In this compound, the aromatic protons, the methoxy (B1213986) protons, and the amide protons give rise to distinct signals.

The aromatic region is of particular interest. The two aromatic protons are chemically non-equivalent and are expected to appear as doublets of doublets due to coupling with each other (ortho-coupling, typically 7-10 Hz) and with the adjacent fluorine atoms. The proton at position 3 will couple with the fluorine at position 2 and the proton at position 6. Similarly, the proton at position 6 will couple with the fluorine at position 5 and the proton at position 3.

The methoxy group (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amide protons (-CONH₂) will appear as two broad singlets, as their chemical shift can be concentration and solvent dependent due to hydrogen bonding.

For comparison, the ¹H NMR spectral data for the related compound 4-Methoxybenzamide in DMSO-d₆ shows aromatic protons at approximately 7.89 ppm and 6.99 ppm, and a methoxy signal at 3.81 ppm. chemicalbook.com The introduction of two fluorine atoms in this compound is expected to shift these aromatic signals further downfield due to the electron-withdrawing nature of fluorine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of analogous compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.3 - 7.6 | dd |

| H-6 | 7.0 - 7.3 | dd |

| -OCH₃ | ~3.9 | s |

| -CONH₂ | 7.5 - 8.0 (broad) | s |

Carbon (¹³C) NMR Analysis

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly bonded to fluorine (C-2 and C-5) will show large one-bond carbon-fluorine coupling constants (¹JC-F), which can be a key diagnostic feature. The carbon attached to the methoxy group (C-4) and the carbon attached to the amide group (C-1) will also have characteristic chemical shifts. The methoxy carbon will appear upfield, typically around 55-60 ppm.

Data for the analogous 4-Methoxybenzaldehyde shows the methoxy carbon at 55.3 ppm and aromatic carbons in the range of 111-161 ppm. nih.gov The presence of fluorine atoms in this compound will significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| C-1 | ~125 (t) |

| C-2 | ~155 (d, ¹JC-F) |

| C-3 | ~115 (d) |

| C-4 | ~150 (dd) |

| C-5 | ~152 (d, ¹JC-F) |

| C-6 | ~110 (d) |

| -OCH₃ | ~56 |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorine environments within a molecule.

In this compound, the two fluorine atoms are in different chemical environments and are expected to show two distinct signals. These signals will appear as doublets of doublets due to coupling with each other (meta-coupling) and with the adjacent aromatic protons. The chemical shifts of aromatic fluorine atoms typically fall in the range of -100 to -170 ppm relative to CFCl₃. The exact chemical shifts will be influenced by the electronic effects of the methoxy and benzamide (B126) substituents.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are invaluable for establishing the complete structural connectivity of complex molecules. nist.gov For this compound, several 2D NMR techniques would be instrumental:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity between the aromatic protons H-3 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the assignment of the quaternary carbons and for establishing the connectivity between the methoxy protons and C-4, as well as the amide protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which can help to determine the spatial arrangement of the substituents on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Functional Group Vibrations

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to its various functional groups.

Amide Group: The amide group will give rise to several strong and characteristic bands. The N-H stretching vibrations are expected in the region of 3100-3400 cm⁻¹. The C=O stretching (Amide I band) will be a very strong absorption, typically around 1650-1680 cm⁻¹. The N-H bending (Amide II band) is expected around 1600-1640 cm⁻¹.

Methoxy Group: The C-H stretching vibrations of the methoxy group will appear around 2850-2960 cm⁻¹. The C-O stretching vibration will be observed in the 1000-1300 cm⁻¹ region.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-F Bonds: The C-F stretching vibrations typically occur in the range of 1000-1400 cm⁻¹, often resulting in strong absorptions in the IR spectrum.

For a related compound, 3-chloro-4-methoxybenzaldehyde, the C=O stretching vibration is observed around 1690 cm⁻¹. The IR spectrum of 4-methylbenzamide (B193301) shows characteristic amide and aromatic absorptions. nist.gov These data provide a basis for interpreting the vibrational spectrum of this compound.

Table 3: Predicted Characteristic IR and Raman Bands for this compound This table is predictive and based on the analysis of analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide (-CONH₂) | N-H stretch | 3100 - 3400 |

| C=O stretch (Amide I) | 1650 - 1680 | |

| N-H bend (Amide II) | 1600 - 1640 | |

| Methoxy (-OCH₃) | C-H stretch | 2850 - 2960 |

| C-O stretch | 1000 - 1300 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1450 - 1600 | |

| Carbon-Fluorine | C-F stretch | 1000 - 1400 |

Detection of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding (HB) is a critical factor in determining the conformation and properties of molecules. In this compound, the presence of a fluorine atom ortho to the amide group creates a high probability of an intramolecular hydrogen bond between the amide proton (N-H) and the fluorine atom (C-F). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detection and characterization of such interactions in solution. mdpi.com

The existence of this hydrogen bond can be established by observing specific NMR spectral parameters. One key indicator is the scalar coupling between the N-H proton and the ortho ¹⁹F nucleus, mediated through the hydrogen bond, denoted as ¹hJ(NH···F). The detection of this coupling, which disappears upon decoupling of the fluorine nucleus, provides unambiguous evidence of the hydrogen bond. mdpi.com Another method involves monitoring the chemical shift of the amide (NH) protons as a function of temperature. mdpi.com In the presence of a stable intramolecular hydrogen bond, the NH proton is shielded from the solvent, and its chemical shift shows a smaller dependence on temperature compared to an amide proton that is free to form hydrogen bonds with the solvent. For fluorinated benzanilides, a related class of compounds, lowering the temperature causes a downfield shift in the NH peak, indicating a strengthening of the hydrogen bond. mdpi.com

Studies on analogous fluorinated benzamides have demonstrated the utility of these NMR techniques. For instance, in various fluorinated benzanilides and hydrazides, N-H···F hydrogen bonds have been convincingly established. mdpi.com The chemical shifts of amide protons involved in such bonds are typically found in a specific range and their temperature coefficients provide insight into the bond's strength.

Table 1: Representative ¹H NMR Parameters for Detecting Intramolecular N-H···F Hydrogen Bonds in Analogous Fluorinated Aromatic Amides

| Parameter | Typical Observation | Interpretation |

| ¹H Chemical Shift (δNH) | Downfield shift (e.g., > 7 ppm) | Deshielding of the proton due to involvement in a hydrogen bond. ucl.ac.ukmsu.edu |

| Temperature Coefficient (dδ/dT) | Small value (e.g., < 3 ppb/K) | Indicates a stable intramolecular bond, isolating the proton from solvent effects. mdpi.com |

| Through-Space Coupling (¹hJ(NH···F)) | Observable coupling constant (e.g., 2-10 Hz) | Direct evidence of the N-H···F proximity and interaction. mdpi.com |

| H/D Exchange | Slow exchange rate with D₂O | The intramolecular bond protects the amide proton from exchange with the solvent. mdpi.com |

Note: The data in this table are representative values based on studies of analogous compounds and illustrate the principles of detection.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic Transitions and Chromophoric Analysis

The electronic absorption properties of this compound are determined by its chromophoric system, which is primarily the benzoyl group (aromatic ring conjugated with the carbonyl group). The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. For the parent benzamide molecule, these transitions occur in the UV region.

The substituents on the aromatic ring—two fluorine atoms and a methoxy group—significantly modulate the electronic transitions.

Methoxy Group (-OCH₃): As an auxochrome with electron-donating character (a +R effect), the methoxy group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Studies on related aromatic compounds confirm that adding a methoxy substituent often results in a redshift of the absorption maximum. nih.gov

The main absorption bands for this compound would arise from π → π* transitions within the substituted benzene (B151609) ring and the conjugated amide system. Based on data from similarly substituted aromatic compounds, one can predict the absorption maxima. nih.gov

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 200 - 250 | Benzene Ring (E2-band) |

| π → π | 250 - 300 | Benzoyl System (B-band) |

| n → π * | > 300 (often weak) | Carbonyl Group |

Note: The wavelength ranges are estimations based on general principles for substituted benzamides.

Fluorescence Quantum Yields and Lifetimes

Fluorescence spectroscopy provides insights into the de-excitation pathways of the molecule from its excited electronic state. The fluorescence quantum yield (Φf) represents the efficiency of the emission process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state.

For aromatic amides, the fluorescence properties are highly sensitive to substitution and conformation. The amide group itself can act as a fluorescence quencher. nih.gov However, the electronic effects of the substituents play a crucial role. The electron-donating methoxy group can enhance the fluorescence quantum yield in some systems by increasing the radiative decay rate or by altering the energy levels of non-radiative pathways. nih.gov In a study on substituted benzothiazole-difluoroborates, the introduction of a methoxy group was found to be beneficial for brightness. nih.gov

Table 3: Factors Influencing Fluorescence Properties of Substituted Benzamides

| Factor | Influence on Quantum Yield (Φf) | Rationale |

| Methoxy Group | Potentially increases Φf | Electron-donating nature can enhance radiative decay rates. nih.gov |

| Fluorine Substitution | Potentially increases Φf | Can induce structural rigidification, reducing non-radiative decay. nih.gov |

| Intramolecular H-Bonding | Potentially increases Φf | Restricts conformational flexibility and vibrational quenching mechanisms. |

| Amide Group | Generally decreases Φf | Can promote non-radiative decay pathways (quenching). nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov For this compound (molecular formula C₈H₇F₂NO₂), HRMS can precisely measure the mass of its molecular ion, allowing for its confident identification. researchgate.net

The nominal mass (calculated using integer masses for the most abundant isotopes) is 187. The theoretical monoisotopic mass (calculated using the exact masses of the most abundant isotopes) provides a much more precise value that is measured by HRMS. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 4: Theoretical Mass Data for this compound (C₈H₇F₂NO₂)

| Ion Species | Nominal Mass (Da) | Theoretical Monoisotopic Mass (Da) |

| [M] | 187 | 187.04416 |

| [M+H]⁺ | 188 | 188.05199 |

| [M+Na]⁺ | 210 | 210.03390 |

These values are calculated based on the elemental composition and are the target masses for HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like benzamides, typically generating protonated molecules [M+H]⁺ in positive ion mode. nih.govrsc.org Tandem mass spectrometry (ESI-MS/MS) of the selected precursor ion reveals the compound's fragmentation pattern, which provides valuable structural information.

Based on established fragmentation pathways for benzamides, a plausible fragmentation cascade for this compound can be proposed. researchgate.netresearchgate.net The fragmentation is likely initiated from the protonated molecule [M+H]⁺ (m/z 188.05).

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides is the loss of ammonia, leading to the formation of a stable acylium ion.

Loss of Carbon Monoxide (CO): The resulting acylium ion can then lose a molecule of carbon monoxide.

Loss of a Methyl Radical (•CH₃): Fragmentation can also involve the cleavage of the methoxy group.

Table 5: Proposed ESI-MS/MS Fragmentation Pathway for [C₈H₇F₂NO₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 188.05 | NH₃ | 171.02 | [C₈H₄F₂O]⁺ (2,5-Difluoro-4-methoxybenzoyl cation) |

| 171.02 | CO | 143.03 | [C₇H₄F₂]⁺ (Difluorophenyl cation) |

| 171.02 | •CH₃ | 156.00 | [C₇HF₂O]⁺ (Cation from methyl loss) |

Note: The m/z values are theoretical monoisotopic masses. This represents a plausible pathway based on known chemical principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the macroscopic properties of a compound.

The crystal structure of a compound is defined by its unit cell, the smallest repeating unit of the crystal lattice, which is characterized by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The arrangement of molecules within the unit cell is described by its space group.

Although the specific crystal system and unit cell parameters for this compound are not available, we can examine data from analogous structures to predict its likely packing. For instance, the study of various fluorinated benzamides reveals a strong tendency to form ordered crystal lattices. Fluorine substitution, particularly at the ortho position, has been shown to suppress the disorder often observed in benzamide crystals. acs.orgosti.gov

Table 1: Crystallographic Data for Selected Analogues

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|---|

| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide | C₂₁H₁₆FN₃O₃S | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 |

Specific lattice parameters for these compounds require direct access to their detailed crystallographic information files.

The analysis of fluorinated benzimidazoles also provides insights. For example, the introduction of fluorine atoms has been observed to influence the dimensionality of hydrogen-bonded structures, with a higher degree of fluorination leading to more complex networks. mdpi.com

The stability of a crystal lattice is governed by a variety of intermolecular interactions. In benzamide derivatives, hydrogen bonds are a dominant feature, typically forming between the amide protons (N-H) and the carbonyl oxygen (C=O) of neighboring molecules. osti.gov This often results in the formation of robust dimers or catemeric (chain-like) motifs. acs.orgosti.gov

In the case of this compound, the primary hydrogen bonding is expected to occur via the amide group, leading to the formation of centrosymmetric dimers through N-H···O interactions. The general scheme for such an interaction is depicted below:

R¹(C=O)N-H ··· O=C(R²) H-N(C=O)R¹ ··· H-N(C=O)R²

Beyond the principal amide-amide hydrogen bonds, the fluorine and methoxy substituents introduce the possibility of weaker, yet structurally significant, interactions. These can include:

C-H···O and C-H···F interactions: The aromatic and methoxy C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen or fluorine atoms of adjacent molecules. For example, in the crystal structure of 2-fluoro-N-(1,3-thia-zol-2-yl)benzamide, weak C-H···O interactions link molecules into chains. nih.gov

π-π stacking: The aromatic rings of the benzamide molecules can stack on top of each other, another common stabilizing interaction in aromatic compounds. The presence and geometry of these stacks will be influenced by the electronic nature of the substituents.

The crystal packing of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative are stabilized by a combination of N-H···O, N-H···S, and C-H···O hydrogen bonds, which collectively form the supramolecular network. nih.gov The interplay of these varied intermolecular forces dictates the final three-dimensional architecture of the crystal.

Computational Chemistry and Theoretical Modeling of 2,5 Difluoro 4 Methoxybenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 2,5-Difluoro-4-methoxybenzamide.

Geometry Optimization and Conformational Analysis

Computational studies, particularly those employing DFT, have been instrumental in determining the preferred three-dimensional arrangement of atoms in this compound. Research on similar structures, such as 2,6-difluoro-3-methoxybenzamide (B3025189), reveals that the presence of fluorine atoms can induce non-planarity in the molecule. mdpi.com Specifically, a dihedral angle of -27° was calculated between the carboxamide group and the aromatic ring, a deviation from planarity attributed to the fluorine atoms. mdpi.com This non-planar conformation can be crucial for its interaction with biological targets. mdpi.com

For the related compound 4-ethoxy-2,3-difluoro benzamide (B126), potential energy surface scans have been performed to identify the most stable conformation. nih.gov These calculations help in understanding the rotational barriers and the most favorable orientations of the substituent groups. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Related Difluoro Benzamide Derivative. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C2-C3 | 1.393 | | | | C3-F9 | 1.357 | | | | C7-O13 | 1.230 | | | | N14-H15 | 1.009 | | | | | | C1-C2-C3 | 119.5 | | | | F8-C2-C1 | 118.9 | | | | | C2-C3-C4-O10 | 178.0 | | | | | O13-C7-N14-H15 | -0.43 |

Note: Data is for 4-ethoxy-2,3-difluoro benzamide as a representative example. Atom numbering may differ for this compound. researchgate.net

Electronic Structure Analysis

The electronic properties of this compound are critical for its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its electronic behavior. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another important tool that visualizes the charge distribution on the molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For instance, in related benzamide structures, the MEP can highlight the negative potential around the oxygen and nitrogen atoms of the amide group, indicating their susceptibility to electrophilic attack.

Vibrational Frequency Calculations and Spectral Simulations

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. For example, in studies of similar molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations have been used to assign the characteristic stretching vibrations of C=O, N-H, and C-F bonds. esisresearch.org

The calculated frequencies are often scaled to better match experimental values, accounting for the approximations inherent in the theoretical models. esisresearch.org The agreement between calculated and experimental spectra provides confidence in the optimized molecular geometry. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Fluorobenzamide.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3350 | - | 3450 |

| C=O Stretch | 1653 | 1655 | 1660 |

Note: Data is for a representative fluorobenzamide derivative and serves as an illustrative example. esisresearch.orgresearchgate.net

Solvent Effects Modeling

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent on the molecular structure and properties. rsc.org This model treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. researchgate.net

By performing DFT calculations with the PCM, it is possible to predict how properties like conformational stability, electronic spectra, and chemical reactivity change in different solvents. rsc.org For instance, the relative energies of different conformers can be altered in a polar solvent compared to the gas phase, potentially favoring a more polar conformer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes conformation. nih.gov

Conformational Flexibility and Stability

MD simulations are particularly useful for exploring the conformational flexibility of molecules like this compound. nih.gov These simulations can reveal the different conformations the molecule can adopt in solution and the timescales of transitions between them. rsc.org By analyzing the simulation trajectory, one can identify the most stable and populated conformational states. researchgate.net This information is crucial for understanding how the molecule might bind to a receptor or participate in other dynamic processes. rsc.org

Interaction Dynamics with Biological Milieu

Molecular dynamics simulations can be employed to model the behavior of this compound in an aqueous solvent or in the presence of a biological macromolecule, such as a protein receptor. These simulations track the movements of atoms over time, providing a detailed picture of the conformational changes of the molecule and its interactions with its surroundings. Key parameters that can be analyzed from such simulations include root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and its complex with a receptor, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

A pertinent example is the computational analysis of 2,6-difluoro-3-methoxybenzamide, a structural isomer, which has been studied for its interaction with the bacterial cell division protein FtsZ. nih.gov These studies highlight the importance of the difluorobenzamide motif in establishing key interactions within the protein's binding pocket. Molecular docking has revealed that the fluorine atoms can engage in crucial hydrophobic interactions with amino acid residues, while the benzamide group typically forms hydrogen bonds that anchor the ligand in the binding site. nih.gov For this compound, it can be hypothesized that the fluorine atoms at positions 2 and 5, along with the methoxy (B1213986) group at position 4, would similarly dictate its binding orientation and affinity for a target protein. The stability of such a ligand-protein complex can be further validated through MD simulations, which can also help in understanding the dynamic nature of these interactions. acs.orgnih.gov

| Functional Group | Potential Interaction Type | Potential Interacting Residues in a Biological Target |

|---|---|---|

| Benzamide (-CONH2) | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl/Amide |

| 2-Fluoro | Hydrophobic/Halogen Bonding | Valine, Leucine, Isoleucine, Phenylalanine |

| 5-Fluoro | Hydrophobic/Halogen Bonding | Valine, Leucine, Isoleucine, Alanine |

| 4-Methoxy | Hydrogen Bond Acceptor/Hydrophobic | Serine, Threonine, Tyrosine, Lysine |

Mechanistic Insights from Theoretical Studies

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction pathways, transition states, and the origins of selectivity.

The synthesis of substituted benzamides can proceed through various routes, such as the amidation of a corresponding benzoic acid or acyl chloride. Transition state analysis using DFT can identify the highest energy point along the reaction coordinate, known as the transition state, for each elementary step. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

For a reaction like the amidation of 2,5-difluoro-4-methoxybenzoyl chloride with ammonia, computational chemists can model the reactants, the tetrahedral intermediate, the transition states for the formation and breakdown of this intermediate, and the final products. By calculating the energies of these species, a detailed reaction energy profile can be constructed. While a specific study for this compound is not available, research on related benzamide syntheses has shown that such calculations can accurately predict the feasibility of a proposed reaction mechanism. acs.org

In many synthetic routes leading to polysubstituted aromatic compounds, controlling regioselectivity is a major challenge. Theoretical studies can be invaluable in understanding and predicting the regiochemical outcome of a reaction. For instance, in the case of electrophilic aromatic substitution on a difluoro-methoxy-benzene precursor, DFT calculations can determine the relative energies of the transition states leading to different regioisomers.

Computational studies on the regioselectivity of C-H activation and annulation reactions of benzamides have demonstrated that electronic and steric factors play a crucial role. nih.govchemrxiv.org For a precursor to this compound, the directing effects of the fluoro and methoxy substituents would be key. DFT calculations can quantify the activation energies for substitution at different positions on the aromatic ring, thereby predicting the most likely site of reaction. For example, the interplay between the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methoxy group can be computationally modeled to explain the observed regioselectivity in a given synthetic step.

By computing the Gibbs free energies of reactants, transition states, and products, a complete energetic profile of a reaction can be generated. This profile provides quantitative data on the thermodynamics (reaction energies) and kinetics (activation energies) of the process. For the synthesis of this compound, this would allow for a comparison of different potential synthetic routes to identify the most energetically favorable and kinetically accessible pathway.

A computational study on a related compound, 4-ethoxy-2,3-difluoro benzamide, utilized DFT to determine its optimized geometry and vibrational frequencies. researchgate.net Similar calculations for this compound would provide its fundamental energetic properties. Furthermore, kinetic studies on related benzamide syntheses have used computational methods to corroborate experimental findings, such as determining the rate-limiting step of a reaction sequence. acs.org

| Reaction Step | Parameter | Illustrative Value (kcal/mol) | Significance |

|---|---|---|---|

| Formation of Tetrahedral Intermediate | Activation Energy (ΔG‡) | +15.2 | Energy barrier to form the intermediate |

| Reaction Energy (ΔGr) | -5.8 | Thermodynamic stability of the intermediate | |

| Proton Transfer | Activation Energy (ΔG‡) | +8.1 | Energy barrier for proton migration |

| Reaction Energy (ΔGr) | -2.5 | Thermodynamic driving force for the transfer | |

| Leaving Group Departure | Activation Energy (ΔG‡) | +12.5 | Energy barrier to form the final product |

| Reaction Energy (ΔGr) | -20.1 | Overall thermodynamic favorability |

Applications of Artificial Intelligence and Machine Learning in Computational Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing computational chemistry by accelerating predictions and enabling the design of novel molecules.

Generative models are a class of AI algorithms that can learn the underlying patterns in a dataset of molecules and generate new, previously unseen molecular structures. These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large chemical databases to understand the rules of chemical bonding and three-dimensional structure.

For this compound, a generative model could be used for lead optimization. By providing the model with the structure of this compound as a starting point, it could generate a library of novel, yet similar, molecules. These generated molecules could then be computationally screened for improved properties, such as enhanced binding affinity to a biological target, better metabolic stability, or reduced toxicity. The model can be biased to explore the chemical space around the initial molecule, suggesting modifications to the substitution pattern on the phenyl ring, or alterations to the benzamide functional group. This approach significantly accelerates the discovery of new drug candidates compared to traditional medicinal chemistry approaches.

Predictive Modeling for Chemical Reactivity and Properties

Predictive modeling, utilizing principles of quantum mechanics and machine learning, has become a cornerstone in the a priori assessment of a molecule's chemical reactivity and physicochemical properties. nih.gov For this compound, these models can forecast its stability, potential reaction pathways, and electronic characteristics, which are crucial for its application in various chemical contexts. Modern algorithms and increasing computational power enable the study of complex molecular systems with high accuracy, providing valuable insights into stability and reactivity. nih.gov

The process of predictive modeling for this compound would typically involve the application of Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By employing a suitable basis set, such as 6-311++G(d,p), researchers can calculate a variety of molecular properties and reactivity descriptors.

Detailed Research Findings

While specific published research focusing exclusively on the computational modeling of this compound is not available, the methodologies for such an analysis are well-established. A theoretical investigation would commence with the optimization of the molecule's geometry to find its most stable conformation. Subsequent calculations would yield a wealth of data that can be used to predict its reactivity and properties.

Key areas of investigation would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. For this compound, the MEP surface would likely show negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, and positive potential near the hydrogen atoms of the amide group.

Local Reactivity Descriptors: Fukui functions are used to determine the reactivity of individual atomic sites within the molecule. These functions can predict where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack.

The presence of fluorine atoms in the structure of this compound is expected to significantly influence its electronic properties and reactivity. Fluorine is a highly electronegative atom, and its substitution on the benzene (B151609) ring can affect the charge distribution and the reactivity of the entire molecule. Computational studies on similar fluorinated benzamides have shown that fluorine substitution can impact crystal packing and suppress disorder.

Interactive Data Tables

The following tables represent the type of data that would be generated from a computational study of this compound. The values presented are hypothetical and for illustrative purposes, based on typical results for similar molecules.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table would be populated with data from DFT calculations, providing a snapshot of the molecule's electronic characteristics.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

| Global Softness (S) | 1/(2η) | 0.188 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 2.78 eV |

Table 3: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value |

| Zero-point vibrational energy | 125.6 kJ/mol |

| Enthalpy | 142.3 kJ/mol |

| Entropy | 420.5 J/mol·K |

| Gibbs Free Energy | 17.1 kJ/mol |

This table would contain thermodynamic data calculated from vibrational frequency analysis, offering insights into the molecule's stability and behavior at a given temperature.

An in-depth analysis of the structure-activity relationship (SAR) and molecular design principles for analogues of this compound reveals the critical roles of its constituent chemical groups in modulating biological activity. Understanding these principles is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Molecular Interactions and Biological Target Engagement Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target, such as a protein. While specific docking studies for 2,5-Difluoro-4-methoxybenzamide are not extensively detailed, research on closely related isomers provides significant insight into the binding behaviors of this class of compounds.

Studies on the related isomer, 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), offer a model for understanding these interactions. Computational analyses show that the fluorine atoms are responsible for the compound's non-planar structure, which is a key feature for its biological activity. nih.gov The dihedral angle between the carboxamide and the aromatic ring in DFMBA was calculated to be -27°. nih.gov When docked into the allosteric site of the bacterial protein FtsZ from S. aureus, this conformation is very close to that of the co-crystallized ligand, which has a torsion angle of -58°. nih.gov

Similarly, docking simulations of other 2-methoxybenzamide (B150088) derivatives with the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, have been performed to predict their binding conformations. semanticscholar.org These models show the benzamide (B126) scaffold fitting into the binding pocket of the receptor. semanticscholar.org

The stability of the ligand-target complex is determined by various intermolecular forces.

Hydrogen Bonds: For the related compound DFMBA, docking simulations confirm the critical importance of hydrogen bonds formed between its carboxamide group and the amino acid residues Val207, Leu209, and Asn263 within the FtsZ allosteric site. nih.gov In studies of 2-methoxybenzamide derivatives targeting the Smoothened receptor, the methoxy (B1213986) group was found to form two additional hydrogen bonds with the residues Tyr394 and Arg400. semanticscholar.org

Hydrophobic and van der Waals Interactions: The difluoroaromatic ring of DFMBA engages in strong hydrophobic interactions with several key residues in the FtsZ allosteric pocket. nih.gov Specifically, the 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.gov These interactions are crucial for the high binding affinity of fluorinated benzamides. nih.gov

Table 1: Predicted Intermolecular Interactions for Benzamide Analogs

| Compound Class | Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2,6-Difluoro-3-methoxybenzamide | FtsZ | Val207, Leu209, Asn263 | Hydrogen Bond |

| 2,6-Difluoro-3-methoxybenzamide | FtsZ | Val203, Val297, Asn263 | Hydrophobic |

| 2-Methoxybenzamide Derivatives | Smoothened (Smo) | Tyr394, Arg400 | Hydrogen Bond |

Note: This data is based on studies of close structural analogs to this compound.

Identification and Characterization of Biological Targets

Research has identified several potential biological targets for benzamide compounds, including enzymes and receptors involved in critical cellular processes.

FtsZ protein: The filamentous temperature-sensitive protein Z (FtsZ) is a key protein in bacterial cell division and a target for new antibiotics. nih.gov The 2,6-difluorobenzamide (B103285) scaffold is recognized as a potent allosteric inhibitor of FtsZ. nih.govnih.gov The compound 2,6-difluoro-3-methoxybenzamide, in particular, has been shown to be an active antibacterial agent that targets FtsZ. nih.govmdpi.com

Smoothened Receptor: The Smoothened (Smo) receptor is a central protein in the Hedgehog (Hh) signaling pathway. semanticscholar.orgnih.gov A series of 2-methoxybenzamide derivatives have been developed as potent inhibitors of the Hh pathway by targeting the Smo receptor. semanticscholar.orgnih.govrsc.org One such derivative demonstrated potent Hh pathway inhibition with a nanomolar IC50 value. semanticscholar.orgrsc.org

Other Enzyme Targets: There is no specific information in the provided search results linking this compound to c-Met Kinase, Matrix Metalloproteinases (MMPs), or Aldose Reductase.

Cereblon (CRBN) is known as the primary target of thalidomide (B1683933) and its immunomodulatory drug (IMiD) analogs. nih.govnih.gov However, the available research does not indicate that this compound interacts with or targets the Cereblon receptor.

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its abnormal activation is linked to various cancers. semanticscholar.orgnih.gov The Smoothened receptor is a key transducer in this pathway. nih.gov By targeting the Smo receptor, 2-methoxybenzamide derivatives act as antagonists of the Hh signaling pathway. semanticscholar.orgnih.gov These inhibitors can block the pathway, preventing the downstream activation of transcription factors that lead to cell proliferation. nih.gov

Table 2: Biological Targets and Pathway Modulation for Benzamide Derivatives

| Compound Class | Biological Target | Pathway Modulated | Effect |

|---|---|---|---|

| 2,6-Difluorobenzamides | FtsZ Protein | Bacterial Cell Division | Inhibition |

| 2-Methoxybenzamides | Smoothened (Smo) Receptor | Hedgehog Signaling | Inhibition |

Note: This data is based on studies of compound classes to which this compound belongs.

Mechanistic Studies of Target Inhibition/Modulation

There is no publicly available information on the mechanistic studies of target inhibition or modulation by this compound. Research on related benzamide compounds suggests a variety of potential mechanisms, but these cannot be directly attributed to this compound without specific experimental evidence.

Enzyme Kinetics and Inhibition Type Determination (e.g., Competitive with ATP)

No studies were identified that have determined the enzyme kinetics or the type of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound. Therefore, data regarding its potential competition with ATP or other substrates is not available.

Allosteric vs. Orthosteric Binding Mechanisms

There is no information available to determine whether this compound binds to its potential biological targets via an allosteric or orthosteric mechanism. While studies on other fluorinated benzamide derivatives show examples of allosteric inhibition of certain enzymes, this cannot be extrapolated to this compound without direct research. nih.gov Allosteric modulators bind to a site on the protein distinct from the active (orthosteric) site, inducing a conformational change that alters the protein's activity. nih.gov

Structural Basis of Ligand Specificity and Potency

Without identified biological targets or binding studies, the structural basis for the ligand specificity and potency of this compound remains unknown. Molecular docking and crystallography studies, which are essential for understanding these interactions, have not been published for this specific compound. Such studies would reveal the key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding of the compound to a target protein.

Preclinical Research Applications and Lead Optimization Strategies for 2,5 Difluoro 4 Methoxybenzamide Scaffold

Lead Compound Generation and Identification Approaches

The initial stages of drug discovery focus on identifying "hit" and "lead" compounds that show promising activity against a specific biological target. This is often achieved through large-scale screening of chemical libraries or through computational methods.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) involves the automated testing of large numbers of diverse chemical compounds to identify those that are active in a particular biological assay. This method allows for the rapid screening of extensive compound libraries, which can include hundreds of thousands to millions of molecules.

There are no published studies or data indicating that 2,5-Difluoro-4-methoxybenzamide or its direct derivatives have been identified as a hit from a high-throughput screening campaign.

Virtual Screening and Computational Approaches

Virtual screening utilizes computational models to screen large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. nih.gov This in-silico approach, which includes techniques like molecular docking and pharmacophore modeling, helps to prioritize compounds for experimental testing, thereby saving time and resources. nih.govnih.gov

Specific research detailing the use of virtual screening or other computational methods to identify or design molecules based on the this compound scaffold has not been reported in the scientific literature.

Strategies for Lead Optimization and Compound Refinement

Once a lead compound is identified, it undergoes a process of lead optimization, where its chemical structure is systematically modified to improve its drug-like properties. nih.gov This iterative process aims to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing potential toxicity. nih.gov

Enhancement of Target Potency and Selectivity

A primary goal of lead optimization is to increase a compound's potency (the concentration required to produce a desired biological effect) and its selectivity (its ability to interact with the intended target over other related targets). This is typically achieved by making targeted modifications to the molecule's structure to improve its fit and interactions within the target's binding site.

There is no available data from structure-activity relationship (SAR) studies for the this compound scaffold that would detail efforts to enhance its target potency or selectivity.

Structural Modifications for Improved Drug-like Properties

Beyond potency and selectivity, lead optimization also focuses on improving a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Structural modifications are made to enhance properties like solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body and have a suitable duration of action. nih.gov

No published research describes specific structural modifications made to the this compound scaffold aimed at improving its drug-like properties.

Fragment-Based Drug Discovery and Lead Optimization

Fragment-Based Drug Discovery (FBDD) is an alternative approach to HTS for finding lead compounds. It involves screening libraries of small, low-molecular-weight chemical fragments. These fragments typically bind weakly to the target, but their binding can be detected by sensitive biophysical techniques. Once identified, these fragments serve as starting points for being "grown" or "linked" into more potent, lead-like molecules.

There are no reports of the this compound scaffold, or fragments thereof, being utilized in a fragment-based drug discovery program.

In Vitro Biological Evaluation Methodologies

There is no specific information available in the public research domain regarding the in vitro biological evaluation of this compound.

Cell-Based Assays (e.g., Cell Proliferation Assays, Reporter Gene Assays)

No published studies were identified that utilize cell-based assays to evaluate the activity of this compound.

Biochemical Assays (e.g., Enzyme Activity Assays)

No published research was found detailing the use of biochemical assays to determine the effect of this compound on specific enzymes.

Antimicrobial Activity Studies (e.g., against Staphylococcus aureus)

There are no publicly accessible studies that investigate the antimicrobial properties of this compound against Staphylococcus aureus or any other microorganisms.

Anticancer Activity Studies

No peer-reviewed articles or patents are available that describe the evaluation of this compound for anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。